molecular formula C18H22N2O3 B10984536 methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate

methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate

Cat. No.: B10984536
M. Wt: 314.4 g/mol
InChI Key: QDGDWIUJKFDLFN-UHFFFAOYSA-N
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Description

Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H22N2O2, with a molecular weight of approximately 302.38 g/mol. The compound features a piperidine ring linked to an indole moiety, which is crucial for its biological activity.

Synthesis Methods

The synthesis typically involves the following steps:

  • Formation of the Indole Moiety : The indole ring can be synthesized using methods such as Fischer indole synthesis.
  • Attachment of the Piperidine Ring : This is achieved through nucleophilic substitution reactions.
  • Acetylation : The final step involves the acetylation of the amine group to form the acetate derivative.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2313.00

These compounds exhibited significant growth inhibition and were identified as microtubule-destabilizing agents, suggesting a mechanism involving disruption of microtubule dynamics in cancer cells .

Neurotransmitter Interaction

This compound has been shown to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders, as modulation of these receptors can influence mood and cognitive functions .

The proposed mechanism of action involves:

  • Receptor Binding : The compound binds to specific receptors in the brain, affecting neurotransmitter release and uptake.
  • Microtubule Dynamics : Its structural similarity to known microtubule inhibitors allows it to disrupt microtubule assembly, leading to apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on MDA-MB-231 Cells : A study evaluated the apoptosis-inducing effects of compounds similar to this compound. Results indicated enhanced caspase activity at concentrations as low as 10 µM, confirming its role in inducing programmed cell death .
  • Neuropharmacological Evaluation : Another study assessed the neuropharmacological effects of indole derivatives on animal models, demonstrating significant alterations in behavior indicative of antidepressant-like effects .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[1-(1-methylindole-5-carbonyl)piperidin-4-yl]acetate

InChI

InChI=1S/C18H22N2O3/c1-19-8-7-14-12-15(3-4-16(14)19)18(22)20-9-5-13(6-10-20)11-17(21)23-2/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3

InChI Key

QDGDWIUJKFDLFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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